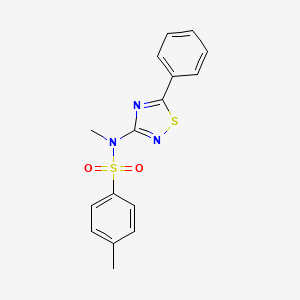

N,4-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide

Description

Properties

CAS No. |

89879-97-0 |

|---|---|

Molecular Formula |

C16H15N3O2S2 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N,4-dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C16H15N3O2S2/c1-12-8-10-14(11-9-12)23(20,21)19(2)16-17-15(22-18-16)13-6-4-3-5-7-13/h3-11H,1-2H3 |

InChI Key |

CSQWWBSBULUALR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NSC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioylhydrazones in absolute ethanol in the presence of triethylamine . The reaction proceeds through the formation of intermediate hydrazine derivatives, which then cyclize to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Sulfonamide Group

-

Coordination chemistry : Acts as a ligand for metal ions via the sulfonyl oxygen and nitrogen atoms, as seen in analogous sulfonamide-thiadiazole complexes .

-

C–S bond cleavage : Under strong acidic or oxidative conditions, though no direct evidence exists for this compound .

1,2,4-Thiadiazole Ring

The thiadiazole ring exhibits reactivity at sulfur and nitrogen centers:

-

Electrophilic substitution : The phenyl group at position 5 may direct electrophiles to the para position, though steric hindrance from the adjacent sulfonamide could limit reactivity .

-

Nucleophilic attack : Unlikely due to electron-withdrawing effects of the sulfonamide and phenyl groups .

Synthetic Pathways for Analogues

While the exact synthesis of this compound is not documented, related 1,2,4-thiadiazoles are typically prepared via:

Table 1: Common Synthetic Routes for 1,2,4-Thiadiazoles

Potential Derivatives and Modifications

Based on structurally similar compounds, the following reactions are plausible:

Table 2: Hypothetical Reactions for N,4-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide

Biological and Pharmacological Context

Though not directly studied, derivatives of 1,2,4-thiadiazoles exhibit:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the death of microbial or cancer cells .

Comparison with Similar Compounds

Thiadiazole vs. Oxadiazole Derivatives

- N-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide analogs: Compounds such as N-(5-phenyl-1,2,4-oxadiazol-3-yl)-N'-phenylformamidin () replace sulfur with oxygen in the heterocycle. For example, oxadiazoles are less polar than thiadiazoles, which may influence pharmacokinetic properties like solubility .

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ():

This compound features a 1,2-oxazole ring instead of 1,2,4-thiadiazole. The oxazole’s lower ring strain and higher aromaticity could reduce metabolic instability compared to thiadiazoles. However, antimicrobial studies on such oxazole derivatives highlight moderate activity, suggesting that sulfur in thiadiazoles might enhance target interactions .

Functional Group Modifications

Sulfonamide Substituents

N,4-Dimethyl vs. N-Methyl/Phenyl Groups :

The target compound’s N,4-dimethylbenzenesulfonamide group contrasts with derivatives like N-(3-(m-tolyl)imidazo[1,2-a]pyridin-2-yl)-4-methylbenzenesulfonamide (), which has a bulkier imidazopyridine substituent. Methyl groups on the sulfonamide nitrogen (as in the target) may improve metabolic stability by reducing oxidative dealkylation, whereas larger substituents could hinder membrane permeability .Chloroacetamide Derivatives :

2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide () replaces the sulfonamide with a chloroacetamide group. This modification introduces electrophilic reactivity, enabling covalent binding to nucleophilic residues in enzymes. Such derivatives are often explored as irreversible inhibitors, unlike the reversible interactions typical of sulfonamides .

Crystallographic Data

Single-crystal X-ray studies of related sulfonamides (e.g., ) reveal planar configurations for the sulfonamide group, with dihedral angles between the benzene and heterocyclic rings ranging from 5–15°. Such structural rigidity may optimize π-π stacking in protein binding pockets, a feature likely shared by the target compound .

Antimicrobial Potential

While direct data on the target compound’s activity is unavailable, structurally similar sulfonamides () exhibit moderate antimicrobial effects. The thiadiazole core’s sulfur atom may enhance activity against Gram-negative bacteria by disrupting membrane integrity, a mechanism less pronounced in oxazole derivatives .

Enzyme Inhibition

Thiadiazole-containing sulfonamides are known carbonic anhydrase inhibitors.

Biological Activity

N,4-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide is a compound belonging to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings and data tables.

Structural Characteristics

The compound features a thiadiazole ring fused with a benzenesulfonamide moiety. The presence of the phenyl group at the 5-position of the thiadiazole enhances its lipophilicity and biological interaction potential.

Thiadiazole derivatives typically exhibit their biological effects through interaction with specific molecular targets. The mechanism may involve:

- Enzyme Inhibition : Compounds can inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulation : They may interact with cellular receptors, altering signaling pathways.

- Membrane Permeability : The mesoionic nature allows these compounds to cross cellular membranes effectively.

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of thiadiazole derivatives, including this compound:

- Gram-positive and Gram-negative Bacteria : The compound has demonstrated significant activity against various bacterial strains. For instance, modifications in the thiadiazole structure have been shown to enhance activity against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Anti-inflammatory Effects

Research indicates that thiadiazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity is crucial in treating conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Thiadiazole compounds have been investigated for their anticancer properties. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases.

- Induction of Apoptosis : They may activate intrinsic apoptotic pathways leading to cancer cell death .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study assessed a series of thiadiazole derivatives for their antibacterial activity against a panel of pathogens. The results indicated that compounds with specific substitutions exhibited enhanced efficacy against resistant strains .

- In Vivo Studies : Animal models have demonstrated the effectiveness of N-(5-phenyl-1,2,4-thiadiazol-3-YL) derivatives in reducing tumor size and improving survival rates in cancer models.

- Pharmacokinetic Properties : The compound has shown favorable pharmacokinetic properties, including good absorption and bioavailability, making it a potential candidate for therapeutic applications .

Q & A

Q. What are the standard synthetic protocols for N,4-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide?

The compound is synthesized via gold-catalyzed reactions, such as the coupling of N,4-dimethyl-N-(aryl ethynyl)benzenesulfonamide with sulfilimines. A typical procedure involves refluxing reactants in anhydrous toluene with PicAuCl₂ (5 mol%) as a catalyst, achieving yields >85%. Reaction progress is monitored via TLC, and purification involves column chromatography .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

Essential techniques include:

- 1H/13C NMR : To confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.2 ppm, methyl groups at δ 2.4–3.1 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 392.1428) .

- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1343–1375 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound?

The compound is typically stable in anhydrous solvents like toluene or DCM. Solubility in polar solvents (e.g., methanol) is limited, requiring sonication or mild heating. Storage at –20°C under inert atmosphere is recommended to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be mitigated?

Regioselectivity in gold-catalyzed reactions is influenced by ligand effects and solvent polarity. For example, PicAuCl₂ promotes carbene formation at the ethynyl position, while solvent choice (e.g., toluene vs. DCE) modulates reaction kinetics. Computational modeling (DFT) can predict reactive sites to optimize conditions .

Q. What crystallographic methods reveal the compound’s supramolecular interactions?

Single-crystal X-ray diffraction (SC-XRD) with software like WinGX resolves hydrogen-bonding networks and π-π stacking. For instance, studies show S(6) ring motifs from O–H⋯N bonds and R₂²(8) dimerization motifs, critical for understanding solid-state packing .

Q. How does the electronic nature of substituents affect biological activity?

Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to targets like carbonic anhydrases by modulating sulfonamide acidity. SAR studies using Hammett constants (σ) correlate substituent effects with inhibitory potency .

Q. What strategies optimize yield in multi-step syntheses?

Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and improves yields by 15–20%. Flow chemistry enables precise control of exothermic steps, minimizing byproducts .

Q. How are docking studies employed to predict antimalarial activity?

Molecular docking (AutoDock Vina) evaluates binding to Plasmodium dihydrofolate reductase. Trifluoromethyl derivatives show higher binding affinity (ΔG ≈ –9.5 kcal/mol) due to hydrophobic interactions with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.